3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
CAS No.: 99468-72-1
Cat. No.: VC1964423
Molecular Formula: C10H6BrF6NO
Molecular Weight: 350.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99468-72-1 |
---|---|
Molecular Formula | C10H6BrF6NO |
Molecular Weight | 350.05 g/mol |
IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide |
Standard InChI | InChI=1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19) |
Standard InChI Key | DCCKYVKUIKRMPU-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F |
Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F |
Introduction
Chemical Identifiers and Structural Characteristics
3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is an organic compound characterized by the presence of two trifluoromethyl groups at positions 3 and 5 of an aniline ring, with a bromoacetyl group attached to the nitrogen atom. This structural arrangement confers unique electronic and physical properties to the molecule .
Chemical Identifiers
The compound is precisely identified through various chemical registry systems and nomenclature conventions as detailed in Table 1.
Parameter | Value |
---|---|
CAS Number | 99468-72-1 |
Molecular Formula | C10H6BrF6NO |
Molecular Weight | 350.06 g/mol |
IUPAC Name | N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoacetamide |
Alternative Names | 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline |
MDL Number | MFCD00662315 |
Exact Mass | 348.95370 |
Monoisotopic Mass | 348.95370 |
Table 1: Chemical identifiers of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
Structural Features
The molecular structure of this compound combines several functional groups that contribute to its chemical behavior:
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Two trifluoromethyl (CF3) groups at positions 3 and 5 of the phenyl ring
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A secondary amide linkage (-NH-CO-) connecting the aniline and bromoacetyl groups
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A terminal bromine atom with high reactivity for nucleophilic substitution reactions
The presence of strongly electron-withdrawing trifluoromethyl groups significantly influences the electronic properties of the aromatic ring and the reactivity of the nitrogen atom, while the bromoacetyl group serves as a reactive handle for further chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline determine its behavior in various applications and synthetic processes.
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value |
---|---|
Physical State | Solid |
Color | Not specified in literature |
Melting Point | 100-101°C |
Boiling Point | 308.9±42.0°C (Predicted) |
Density | 1.726±0.06 g/cm³ (Predicted) |
Solubility | Soluble in dichloromethane and common organic solvents |
Table 2: Physical properties of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
Computed Molecular Properties
Advanced computational methods have been used to determine various molecular properties that influence the compound's behavior in chemical and biological systems:
Property | Value |
---|---|
XLogP3 | 4.5 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 29.1 Ų |
Heavy Atom Count | 19 |
Complexity | 307 |
Covalently-Bonded Unit Count | 1 |
Table 3: Computed molecular properties of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
The relatively high XLogP3 value of 4.5 indicates significant lipophilicity, suggesting good membrane permeability but potentially limited water solubility. The presence of one hydrogen bond donor and seven hydrogen bond acceptors contributes to the compound's ability to engage in non-covalent interactions with biological targets .
Synthetic Routes and Preparation Methods
Several synthetic approaches have been documented for the preparation of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline, with the most common route involving the reaction of bromoacetyl bromide with 3,5-bis(trifluoromethyl)aniline.
Standard Synthesis Procedure
The most efficient and well-documented synthesis route involves the following reaction:
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Reaction of 3,5-Bis(trifluoromethyl)aniline with bromoacetyl bromide
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Use of potassium carbonate as a base in dichloromethane/water as solvent system
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Reaction temperature maintained at 0°C
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Reaction time of approximately 1 hour
The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of 3,5-bis(trifluoromethyl)aniline attacks the carbonyl carbon of bromoacetyl bromide, displacing one bromide ion and forming the amide bond .
Starting Material Synthesis
The key precursor, 3,5-bis(trifluoromethyl)aniline, is typically synthesized via reduction of the corresponding nitro compound:
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Reduction of 3,5-bis(trifluoromethyl)nitrobenzene using hydrogen gas
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Catalyst: Raney Nickel
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Solvent: Isopropanol
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Temperature: 70-90°C
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Reaction time: 8 hours
The 3,5-bis(trifluoromethyl)nitrobenzene itself can be prepared through nitration of 1,4-bis(trifluoromethyl)benzene using a mixture of sulfuric acid and nitric acid, with yields ranging from 58% to 68.7% depending on reaction conditions .
Chemical Reactivity and Reaction Mechanisms
The reactivity of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is primarily determined by its functional groups, particularly the bromoacetyl moiety and the electronically-modified aniline component.
Key Reaction Types
The compound can participate in various reaction types:
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Nucleophilic Substitution: The bromine atom serves as an excellent leaving group, enabling substitution reactions with various nucleophiles including amines, thiols, and alcohols.
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Amide Modifications: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the regeneration of 3,5-bis(trifluoromethyl)aniline.
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Ring Modifications: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the presence of electron-withdrawing trifluoromethyl groups decreases reactivity toward electrophiles.
Electronic Effects of Trifluoromethyl Groups
The trifluoromethyl groups significantly influence the compound's reactivity through:
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Strong electron-withdrawing effects, reducing electron density in the aromatic ring
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Enhancement of the acidity of the amide N-H proton
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Increase in the electrophilicity of the carbonyl carbon
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Stabilization of negative charges in transition states of nucleophilic substitution reactions
These electronic effects make 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline particularly useful in selective chemical transformations where controlled reactivity is desired.
Applications in Scientific Research and Industry
3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline has found applications across several domains of scientific research and industrial processes.
Applications in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its reactive bromoacetyl group and the electronic properties conferred by the trifluoromethyl substituents:
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Used as an intermediate in the synthesis of complex fluorinated compounds
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Employed in the preparation of pharmaceutically relevant molecules
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Serves as a precursor for the development of specialized ligands in organometallic chemistry
Applications in Medicinal Chemistry
In medicinal chemistry and drug discovery, the compound has been utilized in several contexts:
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Synthesis of pyrazole derivatives with antimicrobial properties
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Development of compounds for investigating enzyme inhibition, particularly through the reactive bromoacetyl group that can form covalent bonds with nucleophilic sites on proteins
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Preparation of fluorinated compounds with enhanced lipophilicity and metabolic stability
For example, research has demonstrated the use of 3,5-bis(trifluoromethyl)phenyl-derived compounds in the synthesis of novel pyrazole derivatives exhibiting significant antimicrobial activity .
Industrial Applications
Industrial applications of this compound include:
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Production of specialty chemicals requiring highly fluorinated intermediates
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Development of materials with unique properties such as thermal stability and chemical resistance
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Use as a building block in the synthesis of compounds with applications in agricultural chemistry
Comparative Analysis with Similar Compounds
Understanding the properties and reactivity of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline in relation to structurally similar compounds provides valuable insights for rational molecular design and application selection.
Structural Analogs
Several compounds share structural similarities with 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline:
Compound | CAS Number | Structural Difference | Key Property Distinction |
---|---|---|---|
3,5-Bis(trifluoromethyl)aniline | 328-74-5 | Lacks bromoacetyl group | Lower molecular weight (229.12 g/mol), primary amine functionality |
2-Bromo-3,5-bis(trifluoromethyl)aniline | Not specified | Bromine on aromatic ring instead of bromoacetyl | Different reactivity profile, bromine less reactive than bromoacetyl |
3,5-Bis(trifluoromethyl)benzylamine | Not specified | Contains benzylamine instead of aniline | Greater conformational flexibility |
3,5-Bis(trifluoromethyl)bromobenzene | 328-70-1 | Lacks amide group, bromine directly on ring | Different reactivity pattern, serves as precursor for different transformations |
Table 4: Comparison of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline with structural analogs
Reactivity Comparisons
The reactivity of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline differs from its structural analogs in several ways:
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Compared to 3,5-Bis(trifluoromethyl)aniline: The parent aniline shows typical nucleophilic behavior at the amine group, while the bromoacetylated derivative has its nucleophilicity significantly reduced and instead offers an electrophilic site (the bromoacetyl group) .
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Compared to 3,5-Bis(trifluoromethyl)bromobenzene: The bromobenzene derivative undergoes aromatic substitution reactions, while 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline primarily participates in reactions involving the bromoacetyl group .
The unique combination of functional groups in 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline makes it particularly valuable for specific synthetic applications where both the electronic properties of the trifluoromethyl groups and the reactivity of the bromoacetyl moiety are desired.
Current Research and Future Perspectives
Research involving 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline continues to expand, with several promising directions emerging in recent scientific literature.
Recent Research Developments
Recent studies have demonstrated the utility of this compound and related structures in:
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Development of novel pyrazole derivatives with antimicrobial properties, where the 3,5-bis(trifluoromethyl)phenyl moiety contributes to enhanced biological activity
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Synthesis of compounds used in enzyme inhibition studies, particularly exploiting the ability of the bromoacetyl group to form covalent bonds with nucleophilic sites on proteins
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Investigation of structure-activity relationships in fluorinated compounds, where the presence of trifluoromethyl groups contributes to metabolic stability and membrane permeability
Future Research Directions
Several promising research directions may further expand the applications of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline:
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Development of novel synthetic methodologies to incorporate this building block into more complex molecular architectures
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Exploration of potential applications in catalysis, where the unique electronic properties of trifluoromethyl groups could enhance catalytic performance
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Investigation of structure-activity relationships in medicinal chemistry, particularly in the context of developing compounds with improved pharmacokinetic properties
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Application in materials science, potentially leveraging the fluorine content to create materials with enhanced thermal stability and chemical resistance
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